molecular formula C22H21N5O3S2 B3005867 N-(2-methoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105233-04-2

N-(2-methoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B3005867
CAS No.: 1105233-04-2
M. Wt: 467.56
InChI Key: PUZGAXQPHUBCCA-UHFFFAOYSA-N
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Description

The molecule features a thiazolo[4,5-d]pyridazine core substituted at position 2 with pyrrolidin-1-yl, at position 7 with a thiophen-2-yl group, and an N-(2-methoxyphenyl)acetamide side chain. These substituents likely influence physicochemical properties (e.g., solubility, logP) and biological interactions. The 2-methoxyphenyl group may enhance metabolic stability compared to halogenated analogs, while the pyrrolidine moiety could improve aqueous solubility through basic nitrogen participation in hydrogen bonding .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(4-oxo-2-pyrrolidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S2/c1-30-15-8-3-2-7-14(15)23-17(28)13-27-21(29)19-20(18(25-27)16-9-6-12-31-16)32-22(24-19)26-10-4-5-11-26/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZGAXQPHUBCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyridazinone core, followed by the introduction of the methoxyphenyl and pyrrolidinyl groups through various coupling reactions. Common reagents and conditions might include:

    Starting Materials: Thiazolopyridazinone derivatives, methoxyphenyl derivatives, pyrrolidine.

    Reagents: Coupling agents such as EDCI or DCC, bases like triethylamine or pyridine, and solvents like dichloromethane or DMF.

    Conditions: Reactions may be carried out under inert atmosphere (e.g., nitrogen or argon) and controlled temperatures (e.g., 0°C to room temperature).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carbonyl group in the thiazolopyridazinone core can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO₄.

    Reduction: Reagents like NaBH₄ or LiAlH₄.

    Substitution: Reagents like NaH or K₂CO₃ in polar aprotic solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol or aldehyde, while reduction of the carbonyl group could yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analog: N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide

Key Differences :

  • Phenyl Substituent : The 4-chlorophenyl group (electron-withdrawing) vs. 2-methoxyphenyl (electron-donating) alters electronic and steric profiles.
  • Core Substitution: A methyl group at position 2 vs. pyrrolidin-1-yl.
  • Molecular Weight : The target compound has a higher molecular weight (estimated ~470 g/mol) compared to the chlorophenyl analog (C₁₉H₁₅ClN₄O₂S₂; MW 458.94 g/mol) .

Table 1: Structural and Physicochemical Comparison

Property Target Compound 4-Chlorophenyl Analog
Core Substitution (Position 2) Pyrrolidin-1-yl Methyl
Phenyl Group 2-Methoxy 4-Chloro
Molecular Formula C₂₂H₂₂N₅O₃S₂ (estimated) C₁₉H₁₅ClN₄O₂S₂
Calculated logP* ~3.2 (moderate lipophilicity) ~3.8 (higher lipophilicity)
Solubility Moderate (pyrrolidine enhances) Lower (chlorine increases logP)

*Estimated using fragment-based methods.

Functional Analog: Thiazolo[3,2-a]pyridines and Pyrano[2,3-d]thiazoles

These derivatives, synthesized via reactions involving thioglycolic acid and cyanoacetamides, demonstrate antimicrobial activity . While the target compound shares a thiazolo-pyridazine core, its substitution pattern (e.g., thiophen-2-yl, pyrrolidine) may confer distinct bioactivity. For example:

  • Antimicrobial Potential: Thiophen-2-yl groups are associated with enhanced membrane penetration in Gram-negative bacteria .
  • Synthetic Pathways : The target compound’s synthesis likely diverges from ’s method, requiring pyrrolidine incorporation and acetamide coupling.

Research Findings and Implications

  • Synthetic Feasibility : The pyrrolidine substituent introduces synthetic complexity compared to methyl or chloro analogs, requiring selective amine coupling or cyclization steps.
  • Bioactivity Trends: Thiophen-2-yl and methoxyphenyl groups are linked to kinase inhibition and anti-inflammatory activity in related compounds . However, the pyrrolidine moiety’s basicity may reduce CNS penetration compared to non-polar substituents.
  • Thermochemical Stability : Computational studies (e.g., density-functional thermochemistry) could predict stability, but experimental data are needed to validate degradation profiles .

Biological Activity

N-(2-methoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates various functional groups that may contribute to its biological activities, particularly as a kinase inhibitor and anti-inflammatory agent. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and comparative analysis with related compounds.

Structural Characteristics

The compound has the following molecular characteristics:

  • Molecular Formula : C22H21N5O3S2
  • Molecular Weight : 467.6 g/mol
  • CAS Number : 1105233-04-2

The intricate structure features a methoxyphenyl group, a pyrrolidinyl group, and a thiazolopyridazinone core, which are essential for its pharmacological properties.

Kinase Inhibition

Research indicates that this compound exhibits inhibitory effects on several kinases. Notably, it targets:

  • FLT3 Kinase : An oncogenic kinase associated with various cancers. Inhibition of FLT3 can disrupt cancer cell proliferation and survival pathways.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may also possess anti-inflammatory effects through mechanisms such as:

  • Cyclooxygenase Inhibition : It may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators .

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. For example:

  • Kinase Interaction : The compound's unique structure allows it to bind effectively to kinase domains, modulating their activity and thus influencing cell signaling pathways involved in proliferation and apoptosis.
  • Inflammatory Pathway Modulation : By inhibiting COX enzymes, the compound can decrease the synthesis of prostaglandins, leading to diminished inflammation and pain.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. The following table summarizes their features:

Compound NameStructural FeaturesUnique Properties
Pyrazolo[3,4-d]pyrimidine derivativesContains pyrazole ringNoted for anti-inflammatory effects
Thieno[3,2-c]pyrazole derivativesIncorporates thiophene ringsExhibits anticancer activity
Pyrimidine analogsPyrimidine core structureBroad spectrum of biological activities

This comparison highlights that while these compounds share certain characteristics, the unique combination of functional groups in this compound may confer distinct pharmacological properties warranting further investigation.

Case Studies and Research Findings

Recent studies have focused on optimizing the selectivity and potency of this compound as a therapeutic agent. For instance:

  • In vitro Studies : Demonstrated that the compound effectively inhibits FLT3 kinase activity with IC50 values indicating significant potency compared to standard inhibitors.
  • In vivo Models : Animal studies are ongoing to evaluate the anti-inflammatory effects and potential side effects associated with chronic administration of this compound.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this thiazolo[4,5-d]pyridazinone derivative?

Answer:
The synthesis involves multi-step heterocyclic coupling and substitution reactions. Critical steps include:

  • Cyclocondensation : Use of pyrrolidine as a nucleophile for substitution at the 2-position of the thiazolo[4,5-d]pyridazinone core. Piperidine or DMF with K₂CO₃ may act as catalysts/base for ring closure .
  • Purification : Monitor reaction progression via TLC (e.g., silica gel, ethyl acetate/hexane eluent) and purify intermediates via recrystallization (ethanol/water mixtures) .
  • Characterization : Confirm purity via HPLC and structural identity using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) and HRMS .

Basic: How is the structural conformation of this compound validated experimentally?

Answer:
X-ray crystallography is the gold standard for resolving 3D conformation. For example:

  • Single-crystal X-ray diffraction can confirm the planarity of the thiophen-2-yl substituent and the dihedral angle between the thiazolo[4,5-d]pyridazinone and acetamide moieties .
  • Complementary FT-IR spectroscopy identifies key functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the 4-oxo group) .

Advanced: What computational methods are recommended to predict electronic properties and reactivity?

Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate predictions:

  • Optimize geometry at the 6-31G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution .
  • Molecular docking (AutoDock Vina) can model interactions with biological targets (e.g., kinases or enzymes) using the compound’s electron-deficient thiazolo ring as a pharmacophore .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Answer:
Discrepancies in bioactivity may arise from impurities, assay conditions, or structural analogs. Mitigation strategies include:

  • Reproducibility checks : Re-synthesize the compound with ≥95% purity (via column chromatography) .
  • Dose-response assays : Use standardized cell lines (e.g., HEK293 or HepG2) and controls (e.g., staurosporine for cytotoxicity) .
  • Metabolite screening : LC-MS/MS to rule off-target effects from degradation products .

Advanced: What methodologies are used to assess in vivo toxicity and pharmacokinetics?

Answer:

  • Acute toxicity : Administer graded doses (10–200 mg/kg) to Wistar rats, monitoring organ histopathology and serum biomarkers (ALT, creatinine) for 14 days .
  • Pharmacokinetics : Conduct LC-MS/MS plasma profiling post-IV/oral dosing to calculate AUC, Cₘₐₓ, and half-life. Include metabolic stability assays with liver microsomes .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

  • Core modifications : Replace pyrrolidin-1-yl with piperidine or morpholine to alter steric bulk and solubility .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the thiophen-2-yl ring to enhance π-π stacking with target proteins .
  • Bioisosteres : Substitute the acetamide linker with sulfonamide or urea groups to modulate hydrogen-bonding capacity .

Advanced: What experimental designs address challenges in scaling up synthesis?

Answer:

  • Flow chemistry : Optimize exothermic steps (e.g., cyclocondensation) in continuous-flow reactors to improve yield and safety .
  • DoE (Design of Experiments) : Use factorial designs to identify critical parameters (temperature, solvent ratio, catalyst loading) affecting yield .

Future Directions: What unexplored applications warrant further investigation?

Answer:

  • Antimicrobial potential : Screen against multidrug-resistant bacteria (e.g., MRSA) using MIC assays, leveraging structural similarities to thiazolidinone-based antibiotics .
  • Kinase inhibition : Target JAK/STAT or PI3K pathways due to the compound’s heterocyclic core mimicking ATP-binding motifs .
  • Synthetic methodology : Develop late-stage functionalization (e.g., C-H activation) to introduce sulfone or phosphonate groups for enhanced bioactivity .

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